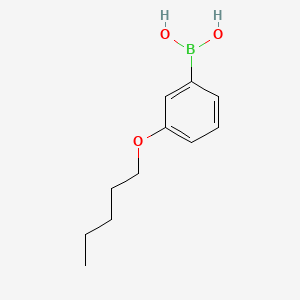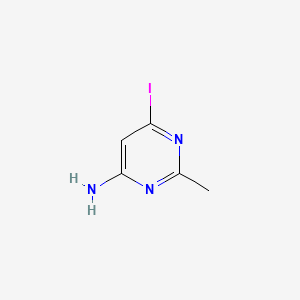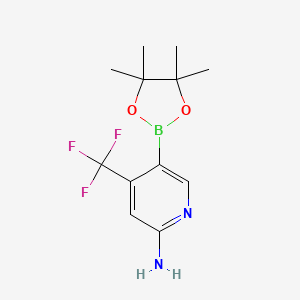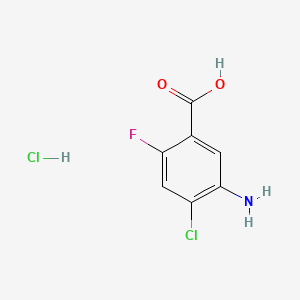
3-Pentyloxyphenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentyloxyphenylboronic acid is a chemical compound with the CAS Number: 1296671-86-7 . It has a molecular weight of 208.07 and its IUPAC name is 3-(pentyloxy)phenylboronic acid .
Molecular Structure Analysis
The InChI code for 3-Pentyloxyphenylboronic acid is 1S/C11H17BO3/c1-2-3-4-8-15-11-7-5-6-10(9-11)12(13)14/h5-7,9,13-14H,2-4,8H2,1H3 . This indicates the presence of a boronic acid group attached to a phenyl ring, which is further attached to a pentyloxy group.Chemical Reactions Analysis
While specific chemical reactions involving 3-Pentyloxyphenylboronic acid are not available, boronic acids are known to undergo several types of reactions. For instance, they can participate in Suzuki-Miyaura coupling reactions, a type of cross-coupling reaction used in organic synthesis .Physical And Chemical Properties Analysis
3-Pentyloxyphenylboronic acid has a molecular weight of 208.07 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Catalytic Protodeboronation
3-Pentyloxyphenylboronic acid can be used in the catalytic protodeboronation of pinacol boronic esters . This process is a valuable transformation in organic synthesis, allowing for the formal anti-Markovnikov alkene hydromethylation . This method has been applied to methoxy protected (−)-Δ8-THC and cholesterol .
Suzuki–Miyaura Coupling
The compound plays a significant role in the Suzuki–Miyaura (SM) coupling reaction . This reaction is widely used in carbon–carbon bond forming processes due to its mild and functional group tolerant conditions . The organoboron reagents used in this process are relatively stable, readily prepared, and environmentally benign .
Sensing Applications
Boronic acids, including 3-Pentyloxyphenylboronic acid, have been utilized in various sensing applications . Their interactions with diols and strong Lewis bases such as fluoride or cyanide anions make them useful in these applications .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 3-Pentyloxyphenylboronic acid are not available, boronic acids are increasingly utilized in diverse areas of research . They are used in the development of synthetic ‘boron-lectins’, for the fishing of glycoproteins from complex mixtures, for the site-oriented immobilization of antibodies, and for biorthogonal conjugations .
Wirkmechanismus
Target of Action
3-Pentyloxyphenylboronic acid, also known as (3-pentoxyphenyl)boronic acid, is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the palladium catalyst and the organic groups involved in the SM coupling .
Mode of Action
The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups, such as 3-Pentyloxyphenylboronic acid, are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 3-Pentyloxyphenylboronic acid are primarily related to the formation of carbon–carbon bonds via the SM coupling reaction . This reaction allows for the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The primary result of the action of 3-Pentyloxyphenylboronic acid is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The action of 3-Pentyloxyphenylboronic acid is influenced by various environmental factors. For instance, the SM coupling reaction is performed under mild and functional group tolerant conditions . Additionally, the compound is relatively stable, readily prepared, and generally environmentally benign . It’s worth noting that the compound may be susceptible to hydrolysis under certain conditions .
Eigenschaften
IUPAC Name |
(3-pentoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-2-3-4-8-15-11-7-5-6-10(9-11)12(13)14/h5-7,9,13-14H,2-4,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEOKJGUOUIZBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655560 |
Source


|
| Record name | [3-(Pentyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pentyloxy)phenyl)boronic acid | |
CAS RN |
1296671-86-7 |
Source


|
| Record name | [3-(Pentyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid](/img/structure/B582091.png)
![[4-(2-Aminophenoxy)phenyl]boronic acid](/img/structure/B582092.png)

